molecular formula C7H6ClN3 B143242 2-Chloro-6-methylimidazo[1,2-b]pyridazine CAS No. 127566-20-5

2-Chloro-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B143242
CAS No.: 127566-20-5
M. Wt: 167.59 g/mol
InChI Key: JKZGZDGHCULMID-UHFFFAOYSA-N
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Description

2-Chloro-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring The presence of a chlorine atom at the second position and a methyl group at the sixth position of the imidazo[1,2-b]pyridazine core makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with methylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-amino-6-methylimidazo[1,2-b]pyridazine or 2-thio-6-methylimidazo[1,2-b]pyridazine.

    Oxidation Reactions: Formation of 6-formylimidazo[1,2-b]pyridazine or 6-carboxyimidazo[1,2-b]pyridazine.

    Reduction Reactions: Formation of 2-amino-6-methylimidazo[1,2-b]pyridazine.

Scientific Research Applications

2-Chloro-6-methylimidazo[1,2-b]pyridazine has diverse applications in scientific research, including:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylimidazo[1,2-a]pyridine
  • 2-Chloro-6-methylimidazo[1,2-c]pyrimidine
  • 2-Chloro-6-methylimidazo[1,2-d]pyrimidine

Uniqueness

2-Chloro-6-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted drug design .

Properties

IUPAC Name

2-chloro-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-7-9-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGZDGHCULMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560102
Record name 2-Chloro-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127566-20-5
Record name Imidazo[1,2-b]pyridazine, 2-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127566-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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